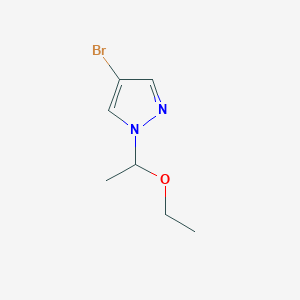

4-bromo-1-(1-ethoxyethyl)-1H-pyrazole

描述

4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole is an organic compound with the molecular formula C7H11BrN2O. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of a bromine atom and an ethoxyethyl group on the pyrazole ring makes this compound unique and potentially useful in various chemical and pharmaceutical applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 1-(1-ethoxyethyl)-1H-pyrazole.

Bromination: The bromination of 1-(1-ethoxyethyl)-1H-pyrazole is carried out using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (CH2Cl2) or acetonitrile (CH3CN).

Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors for bromination and employing efficient purification techniques like recrystallization or chromatography to obtain high-purity product.

化学反应分析

Types of Reactions

4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in aqueous or organic solvents.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of 4-substituted pyrazole derivatives.

Oxidation: Formation of oxidized pyrazole derivatives.

Reduction: Formation of reduced pyrazole derivatives.

科学研究应用

Synthetic Chemistry

4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole serves as a crucial building block in the synthesis of more complex organic molecules and heterocycles. Its unique structure allows for various chemical transformations, making it valuable for creating derivatives with enhanced properties .

Research indicates that pyrazole derivatives exhibit significant biological activities:

- Antimicrobial Properties : Studies have shown that this compound demonstrates activity against a range of pathogens, including Escherichia coli and Staphylococcus aureus. The presence of the ethoxyethyl group enhances its efficacy compared to other derivatives .

- Anti-inflammatory Effects : The compound has been evaluated for its potential anti-inflammatory effects, showing comparable results to established drugs like indomethacin. It is believed to inhibit pro-inflammatory cytokines, contributing to its therapeutic potential .

Medicinal Chemistry

This compound is explored as a lead compound in drug discovery. Its ability to interact with various molecular targets makes it a candidate for developing new therapeutic agents .

Case Study 1: Antimicrobial Activity

A study conducted on various pyrazole derivatives demonstrated that this compound exhibited significant antimicrobial activity against clinical isolates. The compound was tested against multiple strains, showing inhibition zones comparable to conventional antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies revealed that this compound effectively reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential role as an anti-inflammatory agent in therapeutic applications .

作用机制

The mechanism of action of 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved would depend on the specific biological context and the nature of the target.

相似化合物的比较

Similar Compounds

4-Bromo-1H-pyrazole: Lacks the ethoxyethyl group, making it less bulky and potentially less selective in certain reactions.

1-(1-Ethoxyethyl)-1H-pyrazole: Lacks the bromine atom, which limits its ability to participate in substitution reactions.

4-Chloro-1-(1-ethoxyethyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and selectivity.

Uniqueness

4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole is unique due to the presence of both the bromine atom and the ethoxyethyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, including synthetic chemistry and pharmaceutical research.

生物活性

4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of this pyrazole derivative, supported by relevant research findings and data.

Chemical Structure and Synthesis

The chemical formula for this compound is . The synthesis typically involves the bromination of 1-(1-ethoxyethyl)-1H-pyrazole, leading to the formation of the brominated derivative with high yields. For instance, one study reported a yield of 78.6% for the compound when synthesized through recrystallization methods .

Antimicrobial Activity

Pyrazole derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that various pyrazoles exhibit activity against a range of pathogens, including bacteria and fungi. In particular, compounds with substitutions on the pyrazole ring have shown enhanced antimicrobial efficacy. For example, a study demonstrated that certain derivatives displayed significant activity against E. coli and S. aureus strains .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoles has been well-documented. Compounds containing the pyrazole nucleus have been evaluated in models of inflammation, showing comparable effects to established anti-inflammatory drugs like indomethacin. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators .

Antitumor Activity

The antitumor properties of pyrazole derivatives are also notable. Some studies have reported that modifications to the pyrazole structure can lead to compounds with selective cytotoxicity against cancer cell lines. For instance, derivatives tested against various cancer types demonstrated promising results in inhibiting tumor growth .

Case Studies

Case Study 1: Antimicrobial Evaluation

A series of substituted pyrazoles were evaluated for their antimicrobial activity against common bacterial strains. The study found that this compound exhibited moderate activity against Pseudomonas aeruginosa and Klebsiella pneumonia, indicating its potential as a lead compound for further development in antimicrobial therapies .

Case Study 2: Anti-inflammatory Screening

In a model of carrageenan-induced paw edema in rats, this compound was tested for its anti-inflammatory effects. Results indicated a significant reduction in edema compared to control groups, supporting its use as an anti-inflammatory agent .

Data Tables

| Activity | Compound | Target Organism/Condition | Outcome |

|---|---|---|---|

| Antimicrobial | This compound | E. coli, S. aureus | Moderate activity |

| Anti-inflammatory | This compound | Carrageenan-induced edema | Significant reduction in edema |

| Antitumor | Various pyrazole derivatives | Cancer cell lines | Promising cytotoxicity |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole?

Methodological Answer: The compound is synthesized via cyclization of hydrazide intermediates using phosphorus oxychloride (POCl₃) at 120°C, followed by purification via column chromatography with ethyl acetate/hexane gradients. For example, Sonogashira coupling of 4-bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole with phenylacetylene under palladium catalysis yields derivatives in 64% yield after purification .

Table 1: Synthetic Conditions

Q. How is the structure of this compound confirmed?

Methodological Answer: Characterization employs ¹H/¹³C NMR (e.g., δ 7.74 ppm for pyrazole protons), IR (C-Br stretch at 616 cm⁻¹), and mass spectrometry (m/z 349/351 [M⁺]). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₉H₁₅BrN₂O₂ requires 263.13 g/mol) .

Table 2: Key Spectral Data

| Technique | Diagnostic Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 5.14 ppm (OCH₂), 1.33 ppm (CH₃) | |

| IR | 2129 cm⁻¹ (C≡C), 1681 cm⁻¹ (C=O) | |

| HRMS | m/z 349.0169 [M⁺] (calc. 349.0169) |

Advanced Research Questions

Q. How does the bromine substituent enable cross-coupling reactions in this compound?

Methodological Answer: The bromine atom at position 4 serves as a site for Sonogashira , Suzuki-Miyaura , or Buchwald-Hartwig couplings . Optimize conditions using Pd(PPh₃)₄/CuI catalysts, arylboronic acids, or amines in THF/Et₃N at 50-80°C. Monitor reaction progress via TLC and isolate products using silica gel chromatography .

Q. What strategies assess the influence of the 1-ethoxyethyl group on stability and reactivity?

Methodological Answer:

- Hydrolytic Stability: Incubate the compound in acidic (HCl/THF) or basic (NaOH/MeOH) conditions and monitor degradation via HPLC. Compare with analogs (e.g., 1-methyl or 1-benzyl groups).

- Thermal Analysis: Use differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Computational Studies: Perform DFT calculations to evaluate steric and electronic effects of the ethoxyethyl group .

Q. How can researchers design derivatives to study structure-activity relationships (SAR)?

Methodological Answer:

- Core Modifications: Replace the ethoxyethyl group with methyl, benzyl, or tert-butyl groups to probe steric effects.

- Substituent Introduction: Introduce electron-withdrawing (NO₂) or donating (OCH₃) groups at position 3 or 5.

- Biological Assays: Screen derivatives for antimicrobial activity using agar diffusion (MIC determination) or enzyme inhibition assays (e.g., COX-2 or kinase targets) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, safety goggles, and lab coats.

- Ventilation: Work in a fume hood to avoid inhalation of powders/aerosols.

- Waste Disposal: Neutralize residues with 10% NaOH before disposal in halogenated waste containers.

- Emergency Measures: In case of skin contact, rinse with water for 15 minutes and seek medical attention .

Q. Methodological Considerations for Data Interpretation

- Contradictions in Synthetic Yields: Variations in yields (e.g., 55% vs. 64%) may arise from solvent purity, catalyst loading, or reaction time. Replicate conditions with rigorous exclusion of moisture/oxygen for reproducibility .

- Spectral Artifacts: Overlapping NMR signals (e.g., ethoxyethyl CH₂ vs. solvent peaks) require deuterated solvents (CDCl₃) and 2D NMR (HSQC, HMBC) for unambiguous assignment .

属性

IUPAC Name |

4-bromo-1-(1-ethoxyethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2O/c1-3-11-6(2)10-5-7(8)4-9-10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXRSNUJYPTUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)N1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024120-52-2 | |

| Record name | 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。